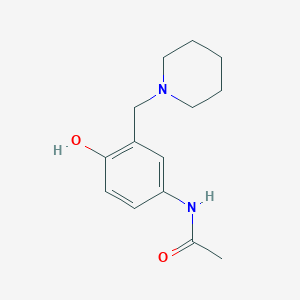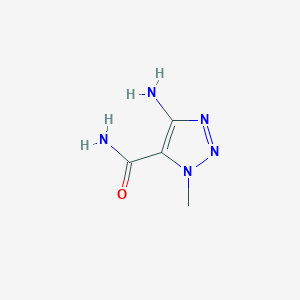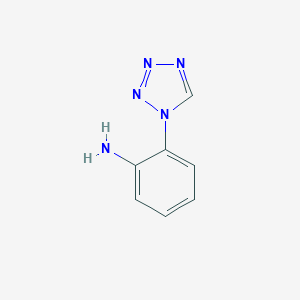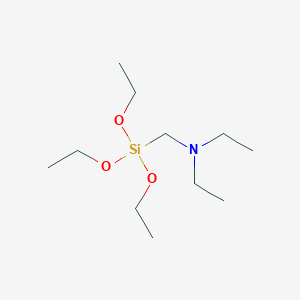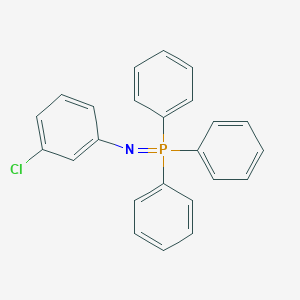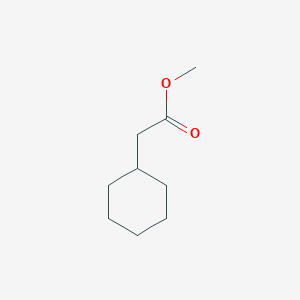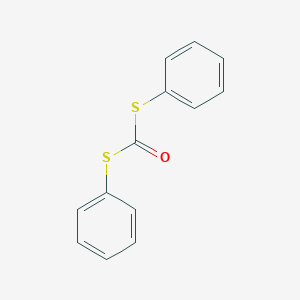
Bis(phenylsulfanyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(phenylsulfanyl)methanone is an organic compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a sulfur-containing compound that belongs to the class of ketones. Bis(phenylsulfanyl)methanone has been synthesized through various methods, and its mechanism of action has been studied in detail.
Mecanismo De Acción
The mechanism of action of bis(phenylsulfanyl)methanone is not fully understood. However, it has been proposed that it exerts its pharmacological effects through the modulation of various signaling pathways. It has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. Bis(phenylsulfanyl)methanone has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
Bis(phenylsulfanyl)methanone has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells. It has also been found to induce apoptosis in cancer cells, which is a programmed cell death process. Bis(phenylsulfanyl)methanone has been shown to inhibit the migration and invasion of cancer cells, which is important in the metastasis of cancer. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(phenylsulfanyl)methanone has several advantages for lab experiments. It is a stable compound that can be easily synthesized. It has been shown to have low toxicity in vitro and in vivo. However, there are also some limitations to using bis(phenylsulfanyl)methanone in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its efficacy and safety in humans.
Direcciones Futuras
There are several future directions for research on bis(phenylsulfanyl)methanone. One direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in the treatment of cancer. More research is also needed to determine its mechanism of action and its efficacy and safety in humans. Additionally, the development of new synthesis methods for bis(phenylsulfanyl)methanone could lead to the discovery of new analogs with improved pharmacological properties.
Métodos De Síntesis
Bis(phenylsulfanyl)methanone can be synthesized through various methods. One of the most common methods involves the reaction of benzyl phenyl sulfide with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of bis(phenylsulfanyl)methanone along with hydrogen chloride gas. Another method involves the reaction of benzyl phenyl sulfide with chloromethyl methyl ether in the presence of a base such as potassium carbonate. This reaction also results in the formation of bis(phenylsulfanyl)methanone.
Aplicaciones Científicas De Investigación
Bis(phenylsulfanyl)methanone has been studied extensively for its potential pharmacological properties. It has been found to have antioxidant, anti-inflammatory, and anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Bis(phenylsulfanyl)methanone has also been found to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
13509-36-9 |
|---|---|
Nombre del producto |
Bis(phenylsulfanyl)methanone |
Fórmula molecular |
C13H10OS2 |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
bis(phenylsulfanyl)methanone |
InChI |
InChI=1S/C13H10OS2/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H |
Clave InChI |
AGJBSXZYDVLIEH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC(=O)SC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)SC(=O)SC2=CC=CC=C2 |
Sinónimos |
Dithiocarbonic acid S,S-diphenyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



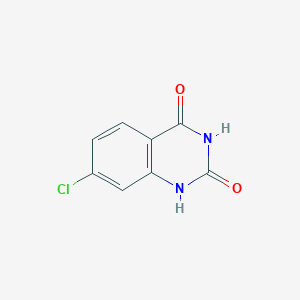
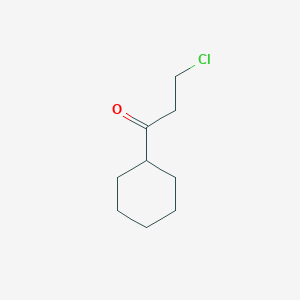
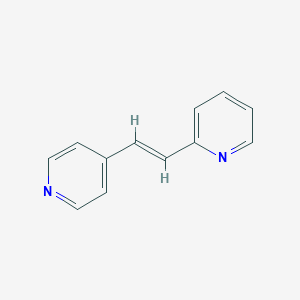
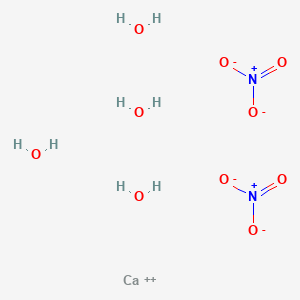
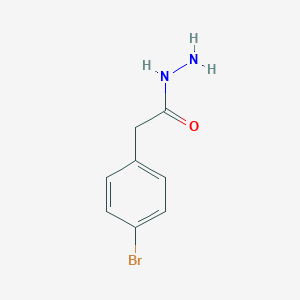
![2-([1,1'-Biphenyl]-2-yl)acetic acid](/img/structure/B83965.png)

![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B83968.png)
